

GSK269962A Hydrochloride: A Potent ROCK Inhibitor for Preclinical Research

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Compound of Interest

Compound Name: GSK269962A hydrochloride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

GSK269962A hydrochloride is a potent and selective inhibitor of Rho-associated protein kinase (ROCK), a key regulator of various cellular processes.[1][2] This small molecule has emerged as a valuable tool in preclinical research, enabling the investigation of the physiological and pathological roles of the ROCK signaling pathway. Its utility spans across multiple therapeutic areas, including cardiovascular disease, inflammation, and oncology.[3][4]

Mechanism of Action

GSK269962A hydrochloride exerts its effects by directly inhibiting the kinase activity of both ROCK1 and ROCK2 isoforms.[1][5] This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating cellular functions such as smooth muscle contraction, actin cytoskeleton organization, cell migration, and gene expression.[5] The high potency and selectivity of GSK269962A make it a preferred compound for elucidating the specific contributions of ROCK signaling in various biological systems.[4][6]

Research Applications

The primary research applications of **GSK269962A hydrochloride** are centered around its ability to modulate the ROCK signaling pathway. These applications include:

 Cardiovascular Research: Investigating the role of ROCK in blood pressure regulation and vascular function. GSK269962A has been shown to induce vasorelaxation and lower blood



pressure in hypertensive animal models.[4][5]

- Inflammation Research: Exploring the involvement of ROCK in inflammatory responses. The
 inhibitor can suppress the production of pro-inflammatory cytokines, such as interleukin-6
 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells.[4][5]
- Oncology Research: Studying the role of ROCK in cancer cell proliferation, survival, and metastasis. Notably, GSK269962A has demonstrated significant anti-leukemic effects in preclinical models of acute myeloid leukemia (AML).[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of GSK269962A.

Parameter	Target	Value	Reference
IC50	Recombinant Human ROCK1	1.6 nM	[1][3][5][6][8]
IC50	Recombinant Human ROCK2	4 nM	[1][3][5][8]
IC50	Vasorelaxation (preconstricted rat aorta)	35 nM	[3][4][5][8]
Table 1: In Vitro			
Potency of			
GSK269962A			



Animal Model	Dosing	Effect	Reference
Spontaneously Hypertensive Rat (SHR)	0.3, 1, 3 mg/kg (oral gavage)	Dose-dependent reduction in blood pressure.[3][8]	[3][8]
Acute Myeloid Leukemia (AML) Xenograft (NOD- SCID/IL2Rgnull mice)	5 mg/kg, 10 mg/kg (intraperitoneal injection)	Elimination of leukemia cells from bone marrow, liver, and spleen; significant prolongation of survival.[6][9]	[6][9]
Table 2: In Vivo Efficacy of GSK269962A			

Key Experimental Methodologies

Detailed protocols for key experiments involving GSK269962A are provided below.

Actin Stress Fiber Formation Assay

Objective: To assess the effect of GSK269962A on angiotensin II-induced actin stress fiber formation in human primary smooth muscle cells.[5]

Protocol:

- Human primary smooth muscle cells are grown on coverslips to approximately 50% confluence.
- · The cells are serum-starved overnight.
- GSK269962A (at a final concentration of around 1 μ M) is added to the cells 30 minutes prior to stimulation.[5]
- The cells are then stimulated with 100 nM Angiotensin II for 2 hours.



- Following stimulation, the cells are fixed and stained with rhodamine phalloidin to visualize actin filaments.
- Confocal microscopy is used to obtain images of the actin stain.[5]

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the effect of orally administered GSK269962A on systemic blood pressure in a hypertensive rat model.[4][5]

Protocol:

- Spontaneously hypertensive rats are used for the study.
- GSK269962A is administered via oral gavage at various doses (e.g., 1, 3, and 30 mg/kg).[4]
- Systemic blood pressure is monitored over time, with the maximal effect typically observed around 2 hours post-administration.[1][5]
- Heart rate is also monitored to assess potential baroreflex mechanisms.[1][5]

Preclinical Evaluation in an Acute Myeloid Leukemia (AML) Xenograft Model

Objective: To determine the anti-leukemic efficacy of GSK269962A in an in vivo AML model.[6]

Protocol:

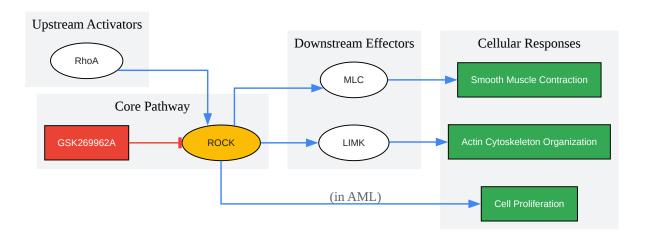
- MV4-11 AML cells (1 x 10⁶) are intravenously administered to 6-8-week-old NOD-SCID/IL2Rgnull mice.[6]
- Three days after cell administration, the mice are randomly assigned to treatment groups:
 vehicle control, 5 mg/kg GSK269962A, and 10 mg/kg GSK269962A.[6]
- GSK269962A, dissolved in a vehicle such as 20% PEG300, is administered via intraperitoneal injection 5 days per week.[6]



- The progression of leukemia is monitored, and the survival of the mice is recorded.[6][9]
- At the end of the study, tissues such as bone marrow, liver, and spleen can be harvested to assess leukemic cell infiltration.[6][9]

Signaling Pathway and Experimental Workflow Visualizations

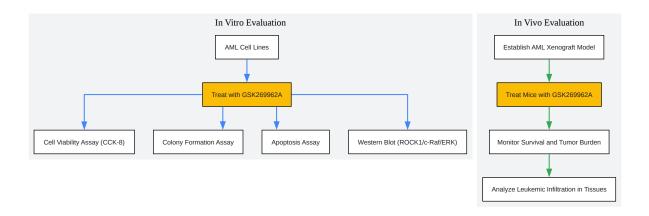
The following diagrams illustrate the key signaling pathway affected by GSK269962A and a typical experimental workflow for its evaluation.



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Caption: The ROCK signaling pathway and the inhibitory action of GSK269962A.



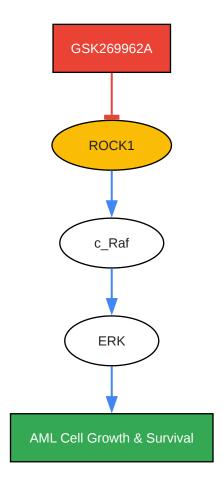


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Caption: Experimental workflow for evaluating GSK269962A in AML research.

In the context of AML, GSK269962A has been shown to inhibit the ROCK1/c-Raf/ERK signaling pathway.[6][7] This disruption leads to G2 phase cell cycle arrest and apoptosis in AML cells.[6] The sensitivity of AML cells to GSK269962A has been correlated with the expression levels of ROCK1 protein.[6][7]





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Caption: The ROCK1/c-Raf/ERK signaling pathway inhibited by GSK269962A in AML.

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